molecular formula C11H11N3O2 B2823868 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1457535-50-0

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Cat. No. B2823868
CAS RN: 1457535-50-0
M. Wt: 217.228
InChI Key: CMHUFMNLZPLPGF-UHFFFAOYSA-N
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Description

“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound with the CAS number 1017794-47-6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”, has been made by glyoxal and ammonia . Another synthesis method involves the use of 4-Carboxyphenylboronic acid and 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole .


Molecular Structure Analysis

The molecular formula of “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is C10H8N2O2, and its molecular weight is 188.18 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antioxidant Activity

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibits radical scavenging activity, making it a potential antioxidant. In vitro assays, such as the DPPH assay, have demonstrated its ability to neutralize free radicals. Some derivatives of this compound even outperform ascorbic acid, a well-known antioxidant .

Anticancer Potential

The pyrazole ring system has attracted attention due to its diverse biological activities. Several drugs with pyrazole motifs are approved for cancer treatment. In particular, derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid have shown cytotoxicity against colorectal carcinoma cells (RKO cell line). Compound 3i stands out, with an IC50 of 6.2 µM as a potent scavenger. Autophagy proteins play a role in survival, while p53-mediated apoptosis is the predominant pathway of cell death .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial properties. While specific studies on 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid are limited, its pyrazole structure suggests potential in combating parasitic diseases .

Antimicrobial Potential

Certain derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibit antimicrobial activity. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential .

Molecular Simulation Studies

A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13, which fits well in the LmPTR1 pocket (active site). Lower binding free energy (−9.8 kcal/mol) contributes to its efficacy .

Platinum Complexes

4-Methyl-1-phenyl-1H-pyrazole, a related compound, has been used in the preparation of platinum complexes. These complexes may have applications in coordination chemistry and materials science .

Future Directions

The future directions for “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-8(3-5-9)11(15)16/h2-7,13H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHUFMNLZPLPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

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